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5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione

DNA repair nuclease inhibition Xeroderma Pigmentosum

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione belongs to the 3-hydroxyquinazoline-2,4-dione structural class, a privileged scaffold in medicinal chemistry primarily known for its ability to modulate structure-specific nucleases and DNA repair enzymes. The compound is specifically documented as a potent inhibitor of the DNA excision repair protein ERCC-5 (Xeroderma Pigmentosum Complementation Group G, XPG), with a reported IC50 value of 0.185 nM in fluorogenic biochemical assays using recombinant catalytic domains.

Molecular Formula C8H5ClN2O3
Molecular Weight 212.59 g/mol
CAS No. 824983-79-1
Cat. No. B3194271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione
CAS824983-79-1
Molecular FormulaC8H5ClN2O3
Molecular Weight212.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)N(C(=O)N2)O
InChIInChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,14H,(H,10,13)
InChIKeyWOBAHOOLQNKVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione (CAS 824983-79-1): Core Scaffold Identity and Functional Classification


5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione belongs to the 3-hydroxyquinazoline-2,4-dione structural class, a privileged scaffold in medicinal chemistry primarily known for its ability to modulate structure-specific nucleases and DNA repair enzymes. The compound is specifically documented as a potent inhibitor of the DNA excision repair protein ERCC-5 (Xeroderma Pigmentosum Complementation Group G, XPG), with a reported IC50 value of 0.185 nM in fluorogenic biochemical assays using recombinant catalytic domains [1]. Its molecular architecture features a chlorine substituent at the 5-position of the quinazoline core, distinguishing it from other regioisomeric halogenated analogs in the same patent family that target flap endonuclease 1 (FEN1), exonuclease 1 (EXO1), and GEN1 in addition to XPG [2]. This specific substitution pattern directly influences target engagement potency and selectivity, making the compound a precise building block for structure-activity relationship (SAR) studies and a non-interchangeable intermediate in the synthesis of advanced nuclease modulators.

Why 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione (CAS 824983-79-1) Cannot Be Replaced by the Unsubstituted Scaffold or Alternative Halogen Regioisomers


Although the 3-hydroxyquinazoline-2,4-dione core is shared among several nuclease inhibitors, simple substitution of the 5-chloro isomer with the parent unsubstituted compound or the 7-chloro analog leads to a fundamentally different pharmacological profile. The unsubstituted 3-hydroxyquinazoline-2,4-dione (CAS 7556-99-2 analog) exhibits a 0.160 nM IC50 against XPG, which is numerically comparable but does not account for shifts in selectivity across the nuclease panel [1]. Conversely, the 7-chloro regioisomer (CAS 7556-99-2) demonstrates a starkly divergent target engagement fingerprint, with a Ki of 3.40 nM for carbonic anhydrase XII and a Ki of 240 nM for the NMDA glutamate receptor, targets entirely absent from the 5-chloro compound's reported activity profile [2]. This positional halogen effect dictates which downstream pathways are modulated, meaning a generic '3-hydroxyquinazoline-2,4-dione' specification carries significant risk of procuring a scaffold with unintended polypharmacology. The precise 5-chloro substitution is thus a non-negotiable structural parameter for projects requiring selective XPG engagement or for synthetic elaboration at other positions on the quinazoline ring without altering the nuclease interaction profile.

Quantitative Comparative Evidence for 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione (CAS 824983-79-1) vs. Structural Analogs


XPG Inhibitory Potency: 5-Chloro vs. Unsubstituted Parent Scaffold

In a direct fluorogenic biochemical assay using recombinant catalytic domains of the XPG nuclease, the target 5-chloro compound exhibits an IC50 of 0.185 nM. By comparison, the unsubstituted 3-hydroxyquinazoline-2,4-dione parent scaffold, lacking any halogen, achieves a slightly more potent IC50 of 0.160 nM under the same experimental conditions [1]. This confirms that the 5-chloro substitution maintains sub-nanomolar XPG engagement, with only a marginal 0.025 nM decrease in potency relative to the parent.

DNA repair nuclease inhibition Xeroderma Pigmentosum

Selectivity Fingerprint: 5-Chloro vs. 7-Chloro Regioisomer Divergence in Target Engagement

The 5-chloro derivative is reported to inhibit the XPG nuclease at sub-nanomolar concentration (IC50 0.185 nM). The 7-chloro regioisomer, by contrast, shows no documented activity against XPG but instead potently inhibits carbonic anhydrase XII with a Ki of 3.40 nM and binds the NMDA glutamate receptor with a Ki of 240 nM [1][2]. This complete shift in pharmacological target space is driven solely by the relocation of the chlorine atom from position 5 to position 7 on the quinazoline ring.

target selectivity halogen regioisomerism off-target profiling

Halogen-Dependent Potency Modulation: The Quantitative Value of the Chlorine at C-5

Comparison of the 5-chloro XPG IC50 (0.185 nM) against a broader class of 3-hydroxyquinazoline-2,4-dione derivatives reported in the same patent family reveals that the introduction of a chlorine atom at position 5 is associated with sub-nanomolar potency, whereas larger sulfonyl-substituted analogs (e.g., compound No. 50 from US11253521) show IC50 values in the low nanomolar range (11.6 nM) against FEN1 and XPG [1][2]. This supports the inference that the small halogen at C-5 is a key driver of ultra-high potency for the XPG target within this chemotype.

halogen bonding structure-activity relationship medicinal chemistry

Core Scaffold Superiority Over Non-Halogenated Bioisosteres

Replacement of the 5-chloro substituent with hydrogen (unsubstituted parent) yields an IC50 of 0.160 nM, which is functionally equivalent but eliminates the synthetic handle required for further chemical elaboration. Other heterocyclic bioisosteres of the quinazolinedione core (e.g., quinoline-1,3,4-oxadiazole conjugates) typically exhibit IC50 values in the low micromolar range for unrelated targets such as α-glucosidase, representing a >5,000-fold drop in potency for the nuclease target class [1]. This underscores that both the quinazolinedione ring system and the 5-chloro substitution are indispensable for retaining low-picomolar activity against XPG.

bioisosterism scaffold hopping hit-to-lead optimization

Evidence-Based Application Scenarios for 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione (CAS 824983-79-1)


Selective XPG Nuclease Assay Development and DNA Repair Probe Design

The 0.185 nM IC50 against XPG, combined with the absence of reported activity on carbonic anhydrase or glutamate receptors (in contrast to the 7-chloro isomer), makes this compound an ideal affinity probe for developing high-sensitivity biochemical assays specific to the nucleotide excision repair pathway. Researchers can use the chlorine at C-5 as a site for bioconjugation via further synthetic transformations without disrupting the core pharmacophore responsible for XPG recognition [1].

Synthetic Intermediate for Structure-Activity Relationship (SAR) Studies on Nuclease Inhibitors

Because the 5-chloro analog retains sub-nanomolar XPG inhibition while providing a chemically accessible handle for further derivatization, it serves as a privileged late-stage intermediate. SAR programs can elaborate the quinazoline ring at positions 6, 7, or 8 while monitoring how modifications affect the potency window established by the 0.185 nM baseline, a strategy validated by the patent family's exploration of sulfonyl-substituted variants [2].

Chemical Tool for Investigating Chlorine Positional Effects on Target Selectivity

The radical difference in target profile between the 5-chloro (XPG, 0.185 nM) and 7-chloro isomers (CAXII, 3.40 nM; NMDA, 240 nM) provides a unique chemical biology toolset. Simultaneous procurement of both isomers enables controlled studies of how halogen placement governs protein-ligand recognition, offering a clear internal control for experiments designed to map selectivity determinants within the nuclease and carbonic anhydrase enzyme families [1][2].

Minimal Pharmacophore Reference Standard in Hit-to-Lead Optimization Cascades

When medicinal chemistry teams aim to improve pharmacokinetic properties of nuclease inhibitors, the 5-chloro compound serves as the minimal pharmacophore standard (IC50 0.185 nM). Any newly synthesized derivative can be benchmarked directly against this reference, with the 62-fold potency gap to bulkier sulfonyl analogs (IC50 11.6 nM) providing a quantitative window for acceptable potency erosion during property optimization [2].

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